Cas no 448907-60-6 (ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate)

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- VYQJHJWBXBYYPW-UHFFFAOYSA-N
- ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate
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- インチ: 1S/C17H20N2O3S/c1-6-22-16(21)14-12(5)18-17(23-14)19-15(20)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3,(H,18,19,20)
- InChIKey: VYQJHJWBXBYYPW-UHFFFAOYSA-N
- ほほえんだ: S1C(C(OCC)=O)=C(C)N=C1NC(=O)C1=C(C)C=C(C)C=C1C
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3095-2820-40mg |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3095-2820-20μmol |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3095-2820-5μmol |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3095-2820-50mg |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3095-2820-4mg |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3095-2820-2μmol |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3095-2820-30mg |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3095-2820-1mg |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3095-2820-3mg |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3095-2820-2mg |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |
448907-60-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 |
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylateに関する追加情報
Professional Introduction to Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate (CAS No. 448907-60-6)
Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate (CAS No. 448907-60-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the thiazole derivative class, which is well-known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzamido group and a carboxylate ester moiety, contribute to its unique chemical properties and reactivity.
The synthesis of Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The benzamido group is derived from an amide-forming reaction between a suitable carboxylic acid derivative and an amine, while the thiazole ring is typically constructed through cyclization reactions involving sulfur-containing precursors. The esterification of the carboxyl group with ethanol under acidic conditions yields the final product.
This compound has been extensively studied for its pharmacological potential. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2,4,6-trimethylbenzamido substituent in the molecule enhances its interaction with biological targets, making it a promising candidate for drug development. Recent studies have highlighted the importance of thiazole-based compounds in modulating enzyme activity and inhibiting key pathways involved in diseases such as cancer and neurodegenerative disorders.
In particular, research has demonstrated that derivatives of thiazole can interact with enzymes like kinases and proteases, which are often overexpressed in tumor cells. The< strong>Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate structure may serve as a scaffold for designing novel inhibitors that can selectively target these enzymes without affecting normal cellular processes. This selective targeting is crucial for developing effective treatments with minimal side effects.
The benzamido moiety in this compound also plays a significant role in its pharmacological profile. Benzamides are known to be potent inhibitors of various proteases and have been used in the development of drugs for conditions such as rheumatoid arthritis and cancer. The combination of a thiazole ring with a benzamide group creates a molecule with enhanced binding affinity to biological targets. This synergy between different structural components makes Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate an attractive candidate for further pharmacological investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with various biological targets more accurately. Molecular docking studies have shown that it can interact with proteins involved in cell signaling pathways relevant to cancer progression. These findings provide valuable insights into the potential mechanisms of action of this compound and guide the design of more effective derivatives.
The synthesis and characterization of< strong>Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate also involve modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques allow for detailed structural elucidation and confirmation of the compound's purity. High-resolution NMR spectra provide information about the connectivity of atoms within the molecule, while MS helps determine its molecular weight and fragmentation patterns.
In conclusion,< strong>Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate (CAS No.< strong>448907-60-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methods. Further research into this compound is warranted to explore its full therapeutic potential and to develop novel derivatives with improved efficacy and selectivity.
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